molecular formula C18H19N3O2 B1402791 5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one CAS No. 1312024-83-1

5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one

Cat. No.: B1402791
CAS No.: 1312024-83-1
M. Wt: 309.4 g/mol
InChI Key: RUFCZVFJNZNZPV-PTNGSMBKSA-N
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Description

5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and relevant research findings.

Chemical Structure

The compound's structure features a benzofuran moiety linked to an imidazolone core through a methylene bridge, with a piperidine substituent. This unique structure may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzofuran derivatives. The compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound possesses significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it exhibits potent inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Case Study:
In a study involving the MDA-MB-231 TNBC cell line, the compound demonstrated an IC50 value of 0.126 μM, indicating strong antiproliferative activity. Notably, it showed a 19-fold lesser effect on non-cancerous MCF10A cells, highlighting its selectivity for cancer cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (Non-cancer)>2.4

The compound's ability to inhibit lung metastasis in TNBC models further supports its potential as an effective anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been explored in various models. Preliminary results indicate that it may reduce inflammatory markers and cytokine production in vitro.

The exact mechanism by which 5-benzofuran derivatives exert their biological effects is still under investigation. However, it is hypothesized that the imidazolone core may interact with specific biological targets involved in cell proliferation and inflammation.

Properties

IUPAC Name

(5Z)-5-(1-benzofuran-3-ylmethylidene)-3-methyl-2-piperidin-1-ylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-20-17(22)15(19-18(20)21-9-5-2-6-10-21)11-13-12-23-16-8-4-3-7-14(13)16/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFCZVFJNZNZPV-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=COC3=CC=CC=C32)N=C1N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=COC3=CC=CC=C32)/N=C1N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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